molecular formula C17H20N4O5S B280278 ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B280278
M. Wt: 392.4 g/mol
InChI Key: XDGZAVGPLZKKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a pyrazole ring, a benzothiophene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The benzothiophene moiety is then synthesized and coupled with the pyrazole derivative. Finally, the esterification reaction is carried out to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole and benzothiophene moieties may also contribute to the compound’s activity by binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-{4-nitro-1H-imidazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-[(2-{4-nitro-1H-triazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H20N4O5S/c1-3-26-17(23)14-12-6-4-5-7-13(12)27-16(14)19-15(22)10(2)20-9-11(8-18-20)21(24)25/h8-10H,3-7H2,1-2H3,(H,19,22)

InChI Key

XDGZAVGPLZKKNT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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